2-(6-Methylpyridin-2-yl)pyrimidine-4,6-diol
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Overview
Description
2-(6-Methylpyridin-2-yl)pyrimidine-4,6-diol is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)pyrimidine-4,6-diol typically involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with appropriate pyrimidine precursors under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine or pyrimidine N-oxides, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-(6-Methylpyridin-2-yl)pyrimidine-4,6-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)pyrimidine-4,6-diol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridinecarboxaldehyde: A precursor in the synthesis of 2-(6-Methylpyridin-2-yl)pyrimidine-4,6-diol.
2-Amino-6-methylpyridine: Another related compound with similar structural features.
6-Methylpyridine-2-carboxaldehyde: Used in the synthesis of various heterocyclic compounds.
Uniqueness
This compound is unique due to its dual pyridine and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N3O2 |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-hydroxy-2-(6-methylpyridin-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N3O2/c1-6-3-2-4-7(11-6)10-12-8(14)5-9(15)13-10/h2-5H,1H3,(H2,12,13,14,15) |
InChI Key |
JHSJMWXIGMCTMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(=CC(=O)N2)O |
Origin of Product |
United States |
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